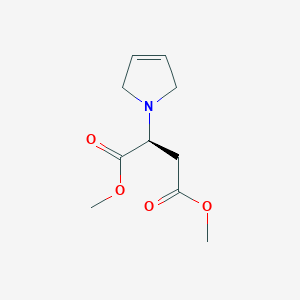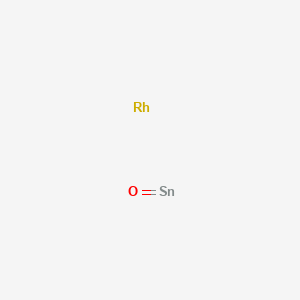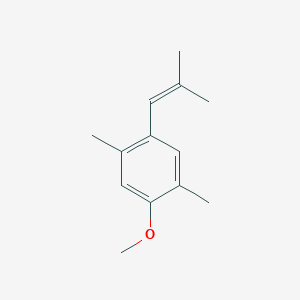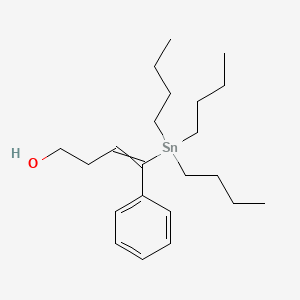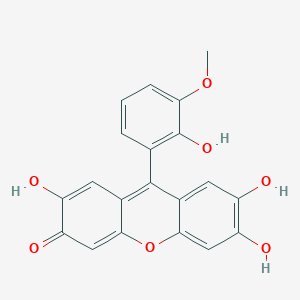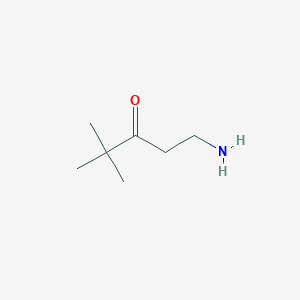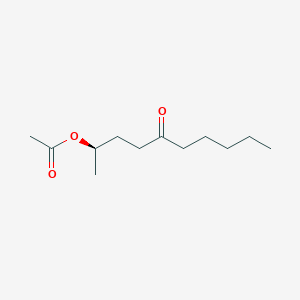
5-Decanone, 2-(acetyloxy)-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decanone, 2-(acetyloxy)-, (2R)- is an organic compound with the molecular formula C12H22O3. It is a derivative of decanone, featuring an acetyloxy group at the second carbon position. The (2R) designation indicates the specific stereochemistry of the molecule, meaning the acetyloxy group is positioned in a specific three-dimensional orientation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decanone, 2-(acetyloxy)-, (2R)- typically involves the esterification of 2-hydroxy-5-decanone. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of 5-Decanone, 2-(acetyloxy)-, (2R)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Decanone, 2-(acetyloxy)-, (2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Decanone, 2-(acetyloxy)-, (2R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Decanone, 2-(acetyloxy)-, (2R)- involves its interaction with specific molecular targets. The acetyloxy group can participate in ester hydrolysis reactions, releasing acetic acid and the corresponding alcohol. This process can affect various biochemical pathways, depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Decanone: A similar compound without the acetyloxy group.
5-Decanone: The parent compound without any additional functional groups.
2-Hydroxy-5-decanone: The precursor used in the synthesis of 5-Decanone, 2-(acetyloxy)-, (2R)-.
Uniqueness
5-Decanone, 2-(acetyloxy)-, (2R)- is unique due to its specific stereochemistry and the presence of the acetyloxy group, which imparts distinct chemical and physical properties. This makes it valuable in various applications where specific reactivity and interactions are required.
Properties
CAS No. |
820247-72-1 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
[(2R)-5-oxodecan-2-yl] acetate |
InChI |
InChI=1S/C12H22O3/c1-4-5-6-7-12(14)9-8-10(2)15-11(3)13/h10H,4-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
KDRXJUISCFLYAY-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H](C)OC(=O)C |
Canonical SMILES |
CCCCCC(=O)CCC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


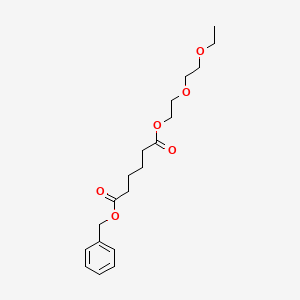
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
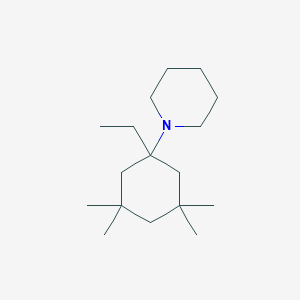
![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
